3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1H-pyrazole-4-carboxamide with diethylamine and methyl iodide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiproliferative properties against cancer cell lines.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole-4-carboxamide
- Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
3-Amino-N,1-diethyl-N-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethyl and methyl substitutions enhance its solubility and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-N,1-diethyl-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-12(3)9(14)7-6-13(5-2)11-8(7)10/h6H,4-5H2,1-3H3,(H2,10,11) |
InChI Key |
CRXNDPQMSAINLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)N(C)CC |
Origin of Product |
United States |
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